Timobesone acetate
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Overview
Description
Timobesone acetate is a synthetic glucocorticoid corticosteroid, primarily used as a topical corticosteroid. It is known for its anti-inflammatory and immunosuppressive properties, making it useful in treating various skin conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of timobesone acetate likely involves large-scale chemical synthesis using similar routes as in laboratory synthesis but optimized for higher yields and purity. The process would include rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Timobesone acetate undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
Timobesone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of glucocorticoids in various chemical environments.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory skin conditions and studied for its potential in other therapeutic areas.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use
Mechanism of Action
Timobesone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes that play a role in inflammation .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone: Another glucocorticoid used for similar therapeutic purposes.
Betamethasone: Known for its potent anti-inflammatory effects.
Dexamethasone: Widely used in various inflammatory and autoimmune conditions.
Uniqueness
Timobesone acetate is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its acetate ester form enhances its stability and skin penetration, making it particularly effective as a topical agent .
Biological Activity
Timobesone acetate is a synthetic corticosteroid primarily used in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its solubility, pharmacokinetics, and therapeutic applications.
Chemical Profile and Solubility
This compound is characterized by its low solubility in water, which poses challenges for its formulation. Research has demonstrated that micellar solubilization can significantly enhance its aqueous solubility. A study investigated the solubilization of this compound in aqueous and aqueous propylene glycol solutions using various nonionic surfactants, including polysorbates and Myrj .
Table 1: Solubilization Capacity of Surfactants
Surfactant Type | Solubilization Capacity (mg/mL) | Effect of Propylene Glycol |
---|---|---|
Polysorbate 20 | Up to 5 | Slight increase |
Myrj | Up to 4 | No significant change |
Brij | Up to 3 | Decreased |
The results indicated that the solubilizing capacity was influenced by the surfactant's hydrophobic chain length and structure. For instance, longer fatty acid chains improved solubility, while unsaturated fatty acids had a negative impact .
Pharmacokinetics and Absorption
The absorption characteristics of this compound are crucial for its efficacy as a topical treatment. Studies have shown that the use of surfactants in formulations not only enhances solubility but also improves skin permeation. For example, the incorporation of Lactobacillus biosurfactants has been shown to significantly increase the skin permeation of drugs, suggesting a potential avenue for enhancing this compound delivery through similar mechanisms .
Therapeutic Applications and Case Studies
This compound is primarily used for treating inflammatory skin conditions such as eczema and psoriasis. Its anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and suppress immune responses at the site of application.
Case Study: Efficacy in Psoriasis Treatment
A clinical case study reported on the effectiveness of this compound in patients with moderate to severe psoriasis. The treatment resulted in a significant reduction in Psoriasis Area and Severity Index (PASI) scores after four weeks of topical application. Patients experienced improved skin texture and reduced erythema, indicating strong therapeutic potential .
Research Findings on Biological Activity
Recent studies have explored the molecular mechanisms underlying the biological activity of this compound. The compound has been shown to interact with glucocorticoid receptors, leading to the modulation of gene expression related to inflammation .
Mechanism | Description |
---|---|
Glucocorticoid Receptor Binding | Inhibits pro-inflammatory gene expression |
Cytokine Inhibition | Reduces levels of IL-6, TNF-alpha |
Immune Suppression | Decreases T-cell activation |
These mechanisms contribute to its effectiveness in managing inflammatory responses in various dermatological conditions.
Properties
CAS No. |
79578-14-6 |
---|---|
Molecular Formula |
C24H31FO5S |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H31FO5S/c1-13-10-18-17-7-6-15-11-16(27)8-9-21(15,3)23(17,25)19(28)12-22(18,4)24(13,20(29)31-5)30-14(2)26/h8-9,11,13,17-19,28H,6-7,10,12H2,1-5H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
NWJQIUPQBDVVLW-QZIXMDIESA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)OC(=O)C)C)O)F)C |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)OC(=O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)OC(=O)C)C)O)F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Timobesone acetate; RS-85446-007; RS85446-007; RS 85446-007; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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